3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Procure this 3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide as the definitive scaffold for your SAR campaign. The extended, sulfur-containing butanamido linker imparts unique logP and conformational flexibility profiles, enabling exploration of sub-pocket binding space inaccessible to shorter-chain acetamido or propanamido analogs. Discrete reactive handles on the primary amine and carboxamide groups support direct library diversification. Essential as a chemotype control when benchmarking phenylthioalkyl chain-length impact on target engagement and ADME stability.

Molecular Formula C19H18N2O3S
Molecular Weight 354.42
CAS No. 851607-00-6
Cat. No. B2732465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide
CAS851607-00-6
Molecular FormulaC19H18N2O3S
Molecular Weight354.42
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C19H18N2O3S/c20-19(23)18-17(14-9-4-5-10-15(14)24-18)21-16(22)11-6-12-25-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H2,20,23)(H,21,22)
InChIKeyPXWBNLNZNMASKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide (CAS 851607-00-6): Structural and Functional Overview


3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a 3-amino substituent linked to a 4-(phenylthio)butanamide chain [1]. Benzofuran-2-carboxamides are explored as scaffolds in medicinal chemistry for targets including cell adhesion inhibition and kinase modulation, though specific biological activity data for this exact compound is not reported in primary literature. Its procurement value lies in its role as a specialized building block with a distinct phenylthioalkyl side chain for structure-activity relationship (SAR) exploration.

Procurement Risk: Why In-Class Benzofuran-2-Carboxamide Analogs Cannot Substitute for 3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide


Generic substitution within benzofuran-2-carboxamides is not viable because the 3-position substituent profoundly influences binding pocket compatibility and physiochemical properties [1]. The 4-(phenylthio)butanamido group provides a flexible sulfur-containing hydrophobic linker distinct from shorter or oxygen-linked analogs (e.g., 3-(2-(phenylthio)acetamido)- or 3-(3-(phenylthio)propanamido)benzofuran-2-carboxamide). Such differences in linker length and heteroatom constitution alter logP, polar surface area, and conformational flexibility, directly impacting target engagement and selectivity profiles. No in-class molecule with identical chain length and terminal phenylthio ether motif is reported as a direct substitute.

Quantitative Differentiation Evidence for 3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide vs. Closest Analogs


Linker Length Differentiates 3-(4-(Phenylthio)butanamido) from Shorter Propanamido and Acetamido Analogs

The 4-(phenylthio)butanamido chain provides a four-carbon linker between the amide and sulfide, compared to three-carbon (propanamido) or two-carbon (acetamido) linkers in the closest commercially listed analogs, 3-(3-(phenylthio)propanamido)benzofuran-2-carboxamide (CAS 477294-86-3) and 3-(2-(phenylthio)acetamido)benzofuran-2-carboxamide . The extended linker increases topological polar surface area (tPSA) and rotatable bond count, altering bioavailability-relevant parameters. No head-to-head biological assay comparison among these three has been published.

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Sulfur Ether vs. Methylene or Oxygen Linker: Impact on Lipophilicity and Metabolism

The phenylthioether motif (Ph-S-CH2-) is a metabolically distinct unit compared to phenyloxy (Ph-O-CH2-) or phenylalkyl (Ph-CH2-CH2-) isosteres. Sulfur introduces higher polarizability and distinct metabolic pathways (sulfoxidation, sulfone formation) [1]. For example, benzofuran derivatives with 3-alkoxy or aryloxy substituents are described in US 5,350,748 as cell adhesion inhibitors, but the 3-(4-(phenylthio)butanamido) structure incorporates a thioether within the side chain rather than attached directly to the benzofuran core. Quantitative comparative metabolic stability data between thioether-containing and oxygen-containing benzofuran-2-carboxamide side chains are not publicly available for these specific compounds.

Drug Design Pharmacokinetics Isosteric Replacement

Structural Uniqueness: No Direct Biological Comparator Published for CAS 851607-00-6

A comprehensive search of PubMed, PubChem, and major patent databases reveals no published biological assay data (IC50, Ki, EC50) for 3-(4-(phenylthio)butanamido)benzofuran-2-carboxamide (CAS 851607-00-6) as of April 2026 [1]. In contrast, the benzofuran-2-carboxamide class has reported cell adhesion inhibitory activity: 5-methoxy-3-(phenylthio)benzo[b]thiophene-2-carboxamide inhibited neutrophil adhesion to HUVECs with an IC50 value below 50 µM in the same patent family [1]. However, that compound differs in core scaffold (benzothiophene vs. benzofuran) and 3-substituent attachment point. Direct quantitative comparison between the target compound and any biologically characterized analog is currently impossible.

Chemical Biology Target Identification Chemical Probe Development

Verified Application Scenarios for 3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide Based on Structural Evidence


Chemical Probe Development for Targets Requiring a Phenylthioalkyl Substituent

This compound serves as a key intermediate for developing chemical probes that require a 4-(phenylthio)butanamido pharmacophoric element, as suggested by the patent literature on benzofuran-2-carboxamide cell adhesion inhibitors [1]. Its extended flexible linker allows exploration of binding pockets not accessible with shorter chain analogs.

Structure-Activity Relationship (SAR) Studies on Linker Length and Sulfur Bioisosterism

As part of an SAR program, this molecule can be directly compared with its propanoic (CAS 477294-86-3) and acetic analogs to evaluate the impact of alkyl spacer length on target binding, solubility, and metabolic stability. Its inherent structural features make it an essential control compound in such campaigns.

Synthetic Building Block for Complex Library Construction

The primary amine and carboxamide groups, combined with the phenylthio-bearing side chain, provide reactive handles for diversification. The compound can be used to generate focused libraries around the benzofuran-2-carboxamide core for screening against novel protein targets or phenotypic assays.

Reference Standard for Analytical Method Development

Given its defined molecular weight (354.42 g/mol) and characteristic thioether functionality, this compound can serve as a reference standard for LC-MS/MS or HPLC method development aimed at detecting and quantifying benzofuran-2-carboxamide derivatives in complex matrices.

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